N-(3-Phenoxypropyl)saccharin
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Overview
Description
N-(3-Phenoxypropyl)saccharin is a complex organic compound with a unique structure that combines a benzothiazole ring with a phenoxypropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenoxypropyl)saccharin typically involves multiple steps. One common method starts with the preparation of 3-phenoxypropyl bromide from phenol and halopropanol under alkaline conditions . This intermediate is then reacted with a benzothiazole derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Phenoxypropyl)saccharin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfone derivative, while reduction could produce a benzothiazoline compound.
Scientific Research Applications
N-(3-Phenoxypropyl)saccharin has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiproliferative effects on cancer cells.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(3-Phenoxypropyl)saccharin involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like topoisomerase II, leading to the disruption of DNA replication and transcription in cancer cells . This inhibition can trigger apoptosis, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-phenyl-1H-indole: Known for its antiproliferative activity and topoisomerase II inhibition.
2,3-Dihydro-6-(3-phenoxypropyl)-2-(2-phenylethyl)-5-benzofuranol: A potent inhibitor of 5-lipoxygenase, used in the treatment of inflammatory diseases.
Uniqueness
N-(3-Phenoxypropyl)saccharin stands out due to its unique combination of a benzothiazole ring and a phenoxypropyl side chain. This structure imparts distinct chemical properties and biological activities, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H15NO4S |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1,1-dioxo-2-(3-phenoxypropyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C16H15NO4S/c18-16-14-9-4-5-10-15(14)22(19,20)17(16)11-6-12-21-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |
InChI Key |
ISCKAMWJFRNXIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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